2,5-Dimethoxybenzhydrazide is a derivative of dimethoxybenzoic acid, a compound that has been studied for its potential applications in various fields due to its chemical properties. The research on dimethoxybenzoic acid derivatives has revealed promising results in areas such as antifungal activity and medical applications, including anti-sickling, analgesic, and anti-inflammatory properties. This comprehensive analysis will delve into the mechanism of action and applications of 2,5-dimethoxybenzhydraz
The primary source of 2,5-Dimethoxybenzhydrazide is through synthetic organic chemistry. It belongs to the class of compounds known as hydrazides, which are characterized by the presence of a hydrazine functional group attached to a carbonyl compound. This specific compound can be obtained from the reaction of 2,5-dimethoxybenzoyl chloride with hydrazine .
The synthesis of 2,5-Dimethoxybenzhydrazide typically involves the following method:
The molecular structure of 2,5-Dimethoxybenzhydrazide consists of a benzene ring substituted with two methoxy groups at positions 2 and 5 and a hydrazide functional group.
InChI=1/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
.2,5-Dimethoxybenzhydrazide can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis and medicinal chemistry applications.
The physical and chemical properties of 2,5-Dimethoxybenzhydrazide include:
These properties are crucial for understanding its handling and application in laboratory settings.
The applications of 2,5-Dimethoxybenzhydrazide span several fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1